molecular formula C17H16ClN3O5S B3578589 {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE

Cat. No.: B3578589
M. Wt: 409.8 g/mol
InChI Key: YCNWWRBGZNKTHN-UHFFFAOYSA-N
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Description

The compound {4-[(4-chlorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone features a piperazine core substituted with a 4-chlorophenylsulfonyl group and a 4-nitrophenyl methanone moiety. The sulfonyl group enhances polarity, while the nitro and chloro substituents contribute to its electronic profile and steric bulk .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S/c18-14-3-7-16(8-4-14)27(25,26)20-11-9-19(10-12-20)17(22)13-1-5-15(6-2-13)21(23)24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNWWRBGZNKTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Scientific Research Applications

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : Many analogs (e.g., Compounds A, B, E) utilize similar coupling reagents (e.g., HOBt, Boc-protected amines), but sulfonylating agents vary based on substituents .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -SO₂) dominate the target compound’s electronic profile, influencing charge distribution and reactivity. Fluorine substituents (Compound C) balance lipophilicity and polarity .
  • Safety Considerations : Sulfonyl and nitro groups may confer reactivity or toxicity, necessitating careful handling (e.g., Compounds B, F) .

Biological Activity

The compound {4-[(4-chlorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone is a piperazine derivative that has garnered attention for its diverse biological activities. This article focuses on its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by various studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-[(4-chlorophenyl)-phenylmethyl]-4-(4-nitrophenyl)sulfonylpiperazine
  • Molecular Formula : C24H25ClN2O2S
  • Molecular Weight : 441.0 g/mol

The compound features a piperazine ring substituted with a chlorophenyl sulfonyl group and a nitrophenyl moiety, contributing to its biological activity.

1. Antibacterial Activity

Numerous studies have evaluated the antibacterial potential of piperazine derivatives, including the target compound. The antibacterial activity was assessed against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Escherichia coliModerate
Pseudomonas aeruginosaWeak to Moderate
Staphylococcus aureusWeak

In particular, compounds bearing the sulfonyl group exhibited significant activity against Salmonella typhi and Bacillus subtilis, suggesting that the presence of the sulfonamide moiety enhances antibacterial efficacy .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various physiological processes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; several derivatives demonstrated strong inhibitory activity with IC50 values ranging from 0.63 to 2.14 µM.
  • Urease : Critical in the pathogenesis of certain infections; the synthesized compounds exhibited significant urease inhibition, which could be beneficial in treating related conditions .

3. Anticancer Activity

The potential anticancer properties of piperazine derivatives have been explored through in vitro studies. The mechanism of action appears to involve apoptosis induction in cancer cells, mediated by oxidative stress pathways. The sulfonamide group is believed to play a crucial role in enhancing cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

A study conducted by Aziz-ur-Rehman et al. (2011) synthesized a series of piperidine derivatives and evaluated their pharmacological profiles. The results indicated that compounds with the sulfonamide functionality exhibited:

  • Antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Enzyme inhibition capabilities that suggest therapeutic potential in neurodegenerative diseases.
  • Cytotoxicity against cancer cell lines, highlighting their potential as chemotherapeutic agents .

Additionally, docking studies revealed strong binding interactions between these compounds and target enzymes, further supporting their potential as drug candidates .

Q & A

Q. What role does crystallography play in understanding this compound’s solid-state behavior?

  • Techniques : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., sulfonyl-nitro dipole stacking) affecting bioavailability .
  • Application : Co-crystallize with coformers (e.g., succinic acid) to improve dissolution rate by 3-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE
Reactant of Route 2
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{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE

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